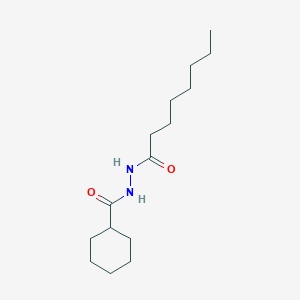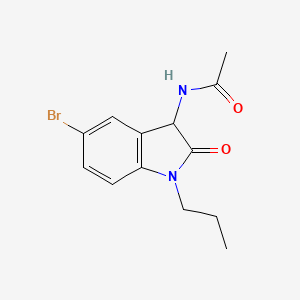![molecular formula C18H12F2N2S3 B11565776 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11565776.png)
3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE: is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a fluorophenylmethylsulfanyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitro or bromo derivatives of the fluorophenyl group.
Scientific Research Applications
BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
BIS(4-FLUOROPHENYL)METHANONE: This compound has a similar fluorophenyl group but lacks the thiazole and carbonitrile groups.
4,4’-DIFLUOROBENZOPHENONE: Another compound with fluorophenyl groups but different core structure.
BIS(4-FLUOROPHENYL)SULFONE: Contains a sulfone group instead of the sulfanyl group.
Uniqueness
BIS({[(4-FLUOROPHENYL)METHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE is unique due to the combination of the thiazole ring, fluorophenylmethylsulfanyl group, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C18H12F2N2S3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3,5-bis[(4-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C18H12F2N2S3/c19-14-5-1-12(2-6-14)10-23-17-16(9-21)18(25-22-17)24-11-13-3-7-15(20)8-4-13/h1-8H,10-11H2 |
InChI Key |
FRGZYJPUULSSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11565694.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11565696.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11565705.png)

![5-(4-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11565716.png)


![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11565729.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11565732.png)
![1-(2,3-Dimethylindolyl)-2-[4-benzylpiperazinyl]ethan-1-one](/img/structure/B11565734.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11565748.png)


![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11565766.png)
